molecular formula C7H6F3N3O B6230013 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1196153-16-8

2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6230013
CAS No.: 1196153-16-8
M. Wt: 205.14 g/mol
InChI Key: KTLKJEDERSICIL-UHFFFAOYSA-N
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Description

The compound “2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a type of nitrogen-containing heterocycle . These types of compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of this compound and similar derivatives involves various techniques . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various steps . For example, the reaction was carried out in a mixed solution of trifluoroacetic acid and DCM (1:1, v/v) at room temperature for 4 hours, and amino deprotection occurred to yield an intermediate . Finally, two types of products were obtained from the intermediate via two reaction approaches .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. For instance, there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Therefore, this compound and its derivatives could be further investigated for their potential antibacterial properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the condensation of 3,5-diamino-1,2,4-triazole with 2,2,2-trifluoroacetaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "3,5-diamino-1,2,4-triazole", "2,2,2-trifluoroacetaldehyde", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 3,5-diamino-1,2,4-triazole with 2,2,2-trifluoroacetaldehyde in the presence of sodium acetate and acetic acid to form 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine.", "Step 2: Cyclization of the intermediate product with hydrogen peroxide in the presence of acetic acid to form 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one." ] }

CAS No.

1196153-16-8

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h3H,1-2H2,(H,11,14)

InChI Key

KTLKJEDERSICIL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C(F)(F)F)C(=O)N1

Purity

0

Origin of Product

United States

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